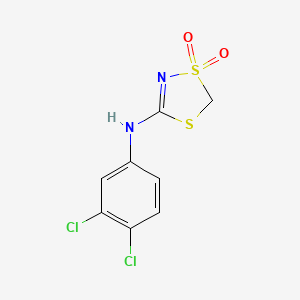
3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a chemical compound that belongs to the class of dichloroanilines It is characterized by the presence of two chlorine atoms attached to an aniline ring, which is further connected to a dithiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the hydrogenation of 3,4-dichloro-1-nitrobenzene. This process is carried out at temperatures ranging from 170°C to 180°C in the presence of a platinum catalyst and morpholine as a dechlorination inhibitor . The reaction conditions are carefully controlled to minimize the formation of impurities such as 3,3’,4,4’-tetrachlorohydrazobenzene .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce various aniline derivatives.
Scientific Research Applications
3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its specific substitution pattern and the presence of the dithiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other dichloroaniline derivatives .
Properties
CAS No. |
61343-68-8 |
|---|---|
Molecular Formula |
C8H6Cl2N2O2S2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1,1-dioxo-1,4,2-dithiazol-3-amine |
InChI |
InChI=1S/C8H6Cl2N2O2S2/c9-6-2-1-5(3-7(6)10)11-8-12-16(13,14)4-15-8/h1-3H,4H2,(H,11,12) |
InChI Key |
TUNBSXOZIBXPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=NS1(=O)=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B14582399.png)
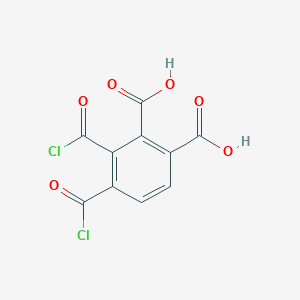
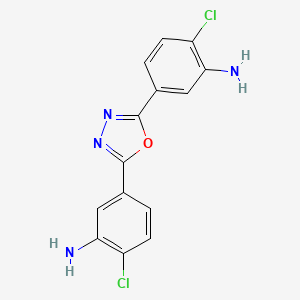
![(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14582411.png)
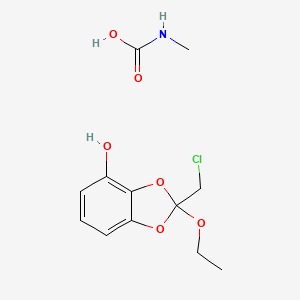
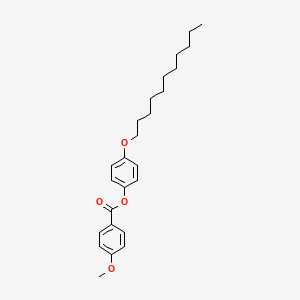
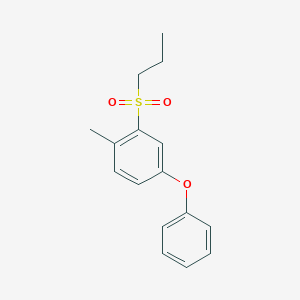
![4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol](/img/structure/B14582420.png)
![6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14582424.png)
stannane](/img/structure/B14582432.png)
![2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione](/img/structure/B14582458.png)
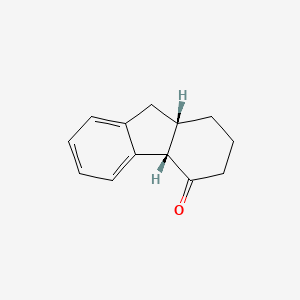
![3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14582472.png)
